Butanoic acid, 4-(((3S)-1-(2-((2S)-2-(2-(6-(aminoiminomethyl)-1-ethyl-1H-indol-2-yl)ethyl)-1-pyrrolidinyl)-2-oxoethyl)hexahydro-2-oxo-1H-azepin-3-yl)amino)-
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Overview
Description
AT-1459 is a novel, direct thrombin inhibitor with antithrombotic efficacy.
Scientific Research Applications
Tobacco-Specific Carcinogens:
The study by Stepanov et al. (2008) provides insights into the metabolic activation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen. The research highlights the quantitatively significant pathway of NNK metabolic activation in smokers, accounting for a large part of the total urinary excretion of NNK metabolites. The paper suggests that the extent of NNK activation varies among individuals and could serve as an indicator of cancer risk (Stepanov et al., 2008).
Carcinogenic Heterocyclic Amines:
Ushiyama et al. (1991) discuss the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a regular diet. The paper emphasizes the continual exposure to these amines through diet and their potential formation in cooked foods (Ushiyama et al., 1991).
GABA Receptor Partial Agonist:
Shaffer et al. (2008) elucidate the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor partial agonist in humans. The study provides a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this compound, highlighting its potential implications in medical research (Shaffer et al., 2008).
Nicotine Metabolism:
Hecht et al. (1999) discuss the quantitation of certain acids in human urine as a significant pathway of nicotine metabolism. The study suggests that these compounds could serve as biomarkers for the metabolic activation of tobacco-specific carcinogens, offering insights into nicotine's biological effects (Hecht et al., 1999).
properties
CAS RN |
294658-50-7 |
---|---|
Product Name |
Butanoic acid, 4-(((3S)-1-(2-((2S)-2-(2-(6-(aminoiminomethyl)-1-ethyl-1H-indol-2-yl)ethyl)-1-pyrrolidinyl)-2-oxoethyl)hexahydro-2-oxo-1H-azepin-3-yl)amino)- |
Molecular Formula |
C29H42N6O4 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1 |
InChI Key |
DTJAQQZJSTVZRK-UPVQGACJSA-N |
Isomeric SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O |
SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid AT 1459 AT-1459 AT1459 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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